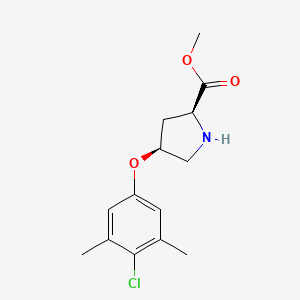
methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring substituted with a carboxylate group and a phenoxy group that contains chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the pyrrolidine derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic aromatic substitution reaction, where the pyrrolidine derivative reacts with a chlorinated phenol in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Compounds with additional functional groups on the phenoxy ring.
Scientific Research Applications
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate: Lacks the additional methyl groups on the phenoxy ring.
Methyl (2S,4S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate: Lacks the chlorine substituent on the phenoxy ring.
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-acetate: Has an acetate group instead of a carboxylate group.
Uniqueness
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of substituents on the phenoxy ring and the presence of the carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₉ClN₁O₃
- CAS Number : 1354484-62-0
- Molecular Weight : 285.76 g/mol
The presence of the pyrrolidine core and the chloro-substituted phenoxy group suggests potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms have been proposed for this compound:
- Inhibition of Protein Interactions : The compound may inhibit specific protein interactions critical for cancer cell proliferation. For example, it has been suggested to act as an MDM2 inhibitor, which plays a role in regulating p53 activity in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often evaluated using assays such as the resazurin assay to measure cell viability .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have shown that:
- It exhibits selective cytotoxicity against certain cancer cell lines.
- In vitro experiments indicate that the compound can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
- MDM2 Inhibition Study :
- Antioxidant Effects :
Data Summary
Properties
CAS No. |
1354487-28-7 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
AWUPDKHJMURXRH-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















